6-Chloro-3-phenyl-2-(2-phenylethenyl)quinazolin-4(3H)-one
Description
Properties
CAS No. |
708212-96-8 |
|---|---|
Molecular Formula |
C22H15ClN2O |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
6-chloro-3-phenyl-2-(2-phenylethenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H15ClN2O/c23-17-12-13-20-19(15-17)22(26)25(18-9-5-2-6-10-18)21(24-20)14-11-16-7-3-1-4-8-16/h1-15H |
InChI Key |
MEINPUWUGHJUCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)Cl)C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
6-Chloro-3-phenyl-2-(2-phenylethenyl)quinazolin-4(3H)-one is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article provides a detailed overview of its biological activity, including synthesis, mechanism of action, and findings from recent research.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H15ClN2O
- Molecular Weight : 364.82 g/mol
- CAS Number : 708212-96-8
This quinazolinone derivative is characterized by a chloro substituent at the 6-position and a phenyl group at the 3-position, with a styryl moiety contributing to its biological properties.
Synthesis
The synthesis of 6-Chloro-3-phenyl-2-(2-phenylethenyl)quinazolin-4(3H)-one typically involves the condensation of appropriate quinazolinone precursors with phenyl ethylene derivatives. The synthetic route often includes steps such as refluxing in suitable solvents and purification through crystallization.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and K562 (leukemia) cells. The IC50 values reported were in the micromolar range, indicating potent activity.
-
Mechanism of Action :
- The compound appears to induce apoptosis through both p53-dependent and independent pathways. It has been shown to affect cell cycle regulation by modulating cyclin E1 expression, leading to cell cycle arrest in the G2/M phase .
- Additionally, it alters gene expression related to metabolism and apoptosis, such as downregulating HIF-1α and IDH1, which are crucial in cancer progression .
Inhibition of COX Enzymes
Another area of research involves the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression. Some derivatives have shown promising COX-2 inhibitory activity, which may contribute to their anticancer effects .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on A549 Cells : A detailed examination showed that treatment with 6-Chloro-3-phenyl-2-(2-phenylethenyl)quinazolin-4(3H)-one resulted in a significant reduction in cell viability after 24 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.
- K562 Cell Line Analysis : In another study focusing on leukemia cells, treatment led to a decrease in cell proliferation and an increase in apoptosis markers, confirming its potential as an anticancer agent .
Scientific Research Applications
Anticancer Activity
Several studies have indicated that quinazolinone derivatives, including 6-Chloro-3-phenyl-2-(2-phenylethenyl)quinazolin-4(3H)-one, exhibit significant anticancer properties:
- Mechanism : The compound acts by inhibiting key signaling pathways involved in tumor growth. Specifically, it has shown inhibitory effects on tyrosine kinases such as EGFR and CDK2, which are critical for cancer cell proliferation.
- Case Studies :
Tyrosine Kinase Inhibition
The compound has been identified as a potent inhibitor of tyrosine kinases:
- Inhibition Profile : Research indicates that it can inhibit CDK2 with an IC50 value as low as 0.173 µM, making it a candidate for targeted therapies in oncology .
Structure-Activity Relationship (SAR)
The biological activity of quinazolinones is significantly influenced by structural modifications:
Key Observations :
- Substituent Effects : Electron-donating or electron-withdrawing groups at specific positions on the quinazoline ring can enhance or diminish potency against target enzymes.
- Amine Group Influence : Variants with different phenyl substitutions exhibit varying levels of potency against cancer cell lines, indicating the importance of the amine group in determining biological activity.
| Activity Type | Compound | IC50 Value (µM) | Target Enzyme/Cell Line |
|---|---|---|---|
| Cytotoxicity | Quinazolin derivative | 0.20 - 0.84 | MCF7 |
| Tyrosine Kinase Inhibition | Quinazolin derivative | 0.173 | CDK2 |
| Antimicrobial Activity | Related quinazolin compound | Varies | Various bacterial strains |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the substituents and reported activities of structurally related quinazolin-4(3H)-one derivatives:
Pharmacological Activity Comparison
Anti-Inflammatory and Analgesic Activity
- 6,8-Dibromo derivatives (Compounds 7 and 8): These analogs demonstrated significant analgesic and anti-inflammatory effects, outperforming acetyl salicylic acid and indomethacin in rodent models . The bromine atoms at positions 6 and 8 likely enhance electron-withdrawing effects, stabilizing the quinazolinone core and improving receptor binding.
- Target Compound: The chloro substituent at position 6 may offer similar electronic effects but with reduced steric bulk compared to bromine.
Antioxidant Activity
- 3-Methyl-6-(naphthalen-1-yl)-2-phenylquinazolin-4(3H)-one : Exhibited antioxidant properties (P < 0.5) due to the electron-donating naphthyl group, which may stabilize free radicals .
- Target Compound: The chloro substituent (electron-withdrawing) and phenylethenyl group (conjugated system) may reduce antioxidant efficacy compared to naphthyl or phenolic analogs.
Structural and Crystallographic Insights
- 3-(4-Hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one : Crystallographic studies revealed hydrogen-bonding interactions involving the hydroxyl group, which stabilize the molecular conformation . The absence of a hydroxyl group in the target compound may reduce polarity but improve membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
